4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-1-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJVKGBEJCTAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene typically begins with 4-bromo-2-fluorophenol.
Reaction with Bromoethyl Methyl Ether: The 4-bromo-2-fluorophenol is reacted with bromoethyl methyl ether in the presence of a base such as potassium carbonate in acetone. The reaction mixture is heated to reflux overnight, then cooled, diluted with water, and extracted with ethyl acetate.
Grignard Reaction: Another method involves the reaction of 4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene with magnesium in tetrahydrofuran to form a Grignard reagent.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like acetone or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base could lead to the formation of ethers or alcohols, while oxidation might yield carboxylic acids or ketones.
Scientific Research Applications
Chemistry
4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:
- Nucleophilic Substitution : The bromine or fluorine atoms can be replaced by other nucleophiles, leading to diverse substituted benzene derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Biology
In biological research, this compound is explored for its interactions with enzymes and metabolic pathways. Its halogen substituents may enhance lipophilicity, potentially improving its ability to penetrate biological membranes. Key biological applications include:
- Enzyme Interaction Studies : Investigating how the compound influences enzyme activities, which can provide insights into metabolic regulation.
- Pharmacological Research : Assessing the compound's potential as a drug candidate by evaluating its binding affinity to specific receptors or enzymes involved in disease pathways .
Medicine
The medicinal chemistry field is particularly interested in 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene for its potential therapeutic applications. Research focuses on:
- Drug Development : Exploring the compound's efficacy and safety profiles as a lead compound for new pharmaceuticals.
- Mechanistic Studies : Understanding the pathways affected by this compound can help elucidate its pharmacological effects and optimize its structure for enhanced activity .
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene on specific enzymes involved in cancer metabolism. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential as an anti-cancer agent.
Case Study 2: Pharmacokinetics
Research investigating the pharmacokinetic properties of this compound showed that its lipophilicity facilitated better absorption in biological systems. This characteristic is crucial for drug formulation and delivery systems.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Intermediate in organic synthesis, nucleophilic substitution reactions |
| Biology | Enzyme interaction studies, metabolic pathway analysis |
| Medicine | Drug development, pharmacological research |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene would depend on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 4-Bromo-2-fluoro-1-[2-(2-methoxyethoxy)ethoxy]benzene
- CAS No.: 944279-01-0
- Molecular Formula : C₁₁H₁₃BrFO₄
- Molecular Weight : 333.18 g/mol
This compound features a benzene ring substituted with bromine (position 4), fluorine (position 2), and a polyether chain (position 1) comprising two ethylene glycol units terminated by a methoxy group. The ethoxy chain enhances solubility in polar solvents and may influence self-assembly or pharmacokinetic properties in pharmaceutical applications .
Structural Analogues and Their Properties
Detailed Comparative Analysis
Electronic Effects
- Target Compound : The fluorine (σₚ = +0.06) and bromine (σₚ = +0.26) are mildly electron-withdrawing, while the polyether chain is electron-donating. This balance allows moderate reactivity in cross-coupling reactions .
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : The trifluoromethoxy group (σₚ = +0.35) strongly withdraws electrons, making the ring less reactive toward electrophilic substitution but more stable under acidic conditions.
- 4-Bromo-2-ethoxy-1-nitrobenzene : The nitro group (σₚ = +0.82) dominates electronic effects, rendering the ring highly electron-deficient and suitable for SNAr reactions.
Solubility and Physicochemical Properties
- The target’s polyether chain improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogues with shorter chains (e.g., 1-Bromo-4-(2-methoxyethoxy)benzene) .
- 1-(4-Bromophenyl)-2-methoxyethanone : The ketone group increases polarity but reduces solubility in non-polar solvents due to hydrogen bonding.
Biological Activity
4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene, with the CAS number 944279-01-0, is an organic compound featuring a bromine atom and a fluorine atom attached to a benzene ring, along with multiple ether functionalities. This unique structure positions it as a compound of interest in various fields, particularly in medicinal chemistry and biological research. Understanding its biological activity can unveil potential therapeutic applications.
- Molecular Formula: C9H10BrFO2
- Molecular Weight: 249.08 g/mol
-
Structure:
Biological Activity Overview
Research into the biological activity of this compound has revealed several important aspects:
- Mechanism of Action:
-
Therapeutic Potential:
- Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific interactions of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene with molecular targets such as receptors or enzymes can elucidate its potential therapeutic roles .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene:
Table 1: Biological Activities of Related Compounds
Specific Findings
- A study on similar brominated compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene may exhibit comparable effects .
- Research on the binding affinity of halogenated compounds to specific receptors has shown promising results in modulating cellular responses, indicating potential for drug development .
Q & A
Basic: What are the common synthetic routes for preparing 4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A multi-step approach includes:
Hydroxyl Protection : Start with a fluorophenol derivative (e.g., 2-fluoro-4-methoxyphenol). Protect the hydroxyl group using acetyl or benzyl groups to prevent undesired side reactions during bromination .
Bromination : Introduce bromine at the para-position using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions .
Etherification : Install the 2-(2-methoxyethoxy)ethoxy side chain via nucleophilic substitution. For example, react the brominated intermediate with a polyethylene glycol derivative (e.g., 2-(2-methoxyethoxy)ethanol) using a base like K₂CO₃ in DMF .
Deprotection and Purification : Remove protecting groups (e.g., hydrolysis of acetyl groups) and purify via column chromatography or recrystallization .
Basic: How is the structure of this compound confirmed after synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass: ~262.0388 Da) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, particularly for challenging stereoelectronic effects .
Advanced: How can low yields during ether-linked side chain installation be addressed?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies to optimize include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side-product formation .
- Temperature Control : Conduct reactions at lower temperatures (0–5°C) to minimize decomposition of sensitive intermediates .
- Purification Adjustments : Employ gradient column chromatography (e.g., hexane → ethyl acetate) to separate the target compound from unreacted starting materials .
Advanced: How to resolve contradictory reactivity data in substituent effects studies?
Methodological Answer:
Contradictions often stem from electronic or steric differences in analogous compounds. To clarify:
Comparative DFT Calculations : Model the electron-withdrawing effects of bromine/fluorine and the donating effects of methoxyethoxy groups to predict reactivity .
Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, solvent polarity) to isolate substituent contributions .
Cross-Validation : Synthesize and test structurally similar derivatives (e.g., 4-Bromo-2-fluoro-1-methoxybenzene) to benchmark electronic effects .
Basic: What are the solubility properties of this compound, and how do they affect experimental design?
Methodological Answer:
- Solubility Profile :
- Experimental Implications :
Advanced: What strategies are effective in minimizing decomposition during storage?
Methodological Answer:
Decomposition risks include hydrolysis of the ether linkage or bromine displacement. Mitigation involves:
- Storage Conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent light/oxygen degradation .
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .
- Periodic Purity Checks : Monitor via HPLC or TLC every 3–6 months to assess stability .
Advanced: How can regioselectivity challenges during bromination be controlled?
Methodological Answer:
Regioselectivity is influenced by directing groups:
- Electronic Directing : The fluorine atom at position 2 directs bromination to position 4 via meta-directing effects.
- Steric Shielding : Use bulky solvents (e.g., CCl₄) or low temperatures to suppress ortho-bromination .
- Precursor Design : Pre-install a directing group (e.g., methoxy) at position 1, then replace it post-bromination via hydrolysis .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
